3-Methoxy-4-nitrosophenol
Overview
Description
3-Methoxy-4-nitrosophenol is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to a phenol ring
Scientific Research Applications
3-Methoxy-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Future Directions
The future directions for research on 3-Methoxy-4-nitrosophenol could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. There is also a need for more research on its safety and hazards. The potential applications of this compound in various fields could also be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrosophenol typically involves the nitrosation of 3-methoxyphenol. A common method includes the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group at the para position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the compound’s specialized applications and the challenges associated with its stability. the use of copper-mediated nitrosation has been explored to improve yields and stability of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 3-Methoxy-4-nitrophenol.
Reduction: 3-Methoxy-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound can also form complexes with metal ions, influencing their catalytic activities and biological functions .
Comparison with Similar Compounds
4-Nitrosophenol: Lacks the methoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
3-Methoxy-4-nitrophenol: An oxidized form of 3-Methoxy-4-nitrosophenol, with different reactivity and applications.
3-Methoxy-4-aminophenol:
Uniqueness: this compound is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential for forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxy-4-nitrosophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMLNAQECGBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435569 | |
Record name | 3-methoxy-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39501-58-1 | |
Record name | 3-methoxy-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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